4-(Pyridin-4-ylethynyl)-1-naphthoic acid
CAS No.:
Cat. No.: VC13828348
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11NO2 |
|---|---|
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | 4-(2-pyridin-4-ylethynyl)naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H11NO2/c20-18(21)17-8-7-14(15-3-1-2-4-16(15)17)6-5-13-9-11-19-12-10-13/h1-4,7-12H,(H,20,21) |
| Standard InChI Key | YASKEXLSRIQFNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C#CC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a naphthalene ring system substituted at the 1-position with a carboxylic acid group and at the 4-position with an ethynyl-linked pyridine moiety. Key structural and physicochemical properties include:
Table 1: Structural and Physical Data
The planar naphthalene system conjugated with the ethynyl-pyridine group creates extended π-electron delocalization, making it suitable for applications in optoelectronics .
Synthesis and Optimization
The synthesis of 4-(pyridin-4-ylethynyl)-1-naphthoic acid primarily relies on Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides.
Key Synthetic Routes
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Sonogashira Coupling:
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Alternative Methods:
Table 2: Representative Synthesis Conditions
| Method | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄/CuI | THF/DMF | 72 | |
| Flow Chemistry | Pd/Al₂O₃ + Cu₂O | DMA | 97 | |
| Copper-Free | [DTBNpP]Pd(crotyl)Cl | DMSO | 89 |
Biological Activity and Applications
Kinase Inhibition
The compound exhibits inhibitory activity against protein kinases, particularly those involved in cancer signaling pathways (e.g., EGFR, VEGFR). Mechanism studies suggest:
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Binding Mode: The carboxylic acid group chelates ATP-binding site residues, while the pyridinyl ethynyl moiety engages in π-π stacking with hydrophobic pockets .
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IC₅₀: Low micromolar range (1–10 µM) in cell-free assays.
Antimicrobial Properties
Derivatives show moderate activity against Helicobacter pylori and drug-resistant Staphylococcus aureus, likely due to interference with cell wall synthesis .
Materials Science Applications
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Organic Semiconductors: The conjugated system enables charge carrier mobility of 0.1–1 cm²/V·s in thin-film transistors .
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Metal-Organic Frameworks (MOFs): Serves as a linker for Ag(I) and Zn(II) coordination polymers with luminescent properties .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| — | Use PPE (gloves, goggles) |
Storage: Stable at room temperature in sealed containers under inert atmosphere .
Future Directions
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